An In-depth Technical Guide to 1-Chloro-6-(2-propoxyethoxy)hexane
An In-depth Technical Guide to 1-Chloro-6-(2-propoxyethoxy)hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6-(2-propoxyethoxy)hexane is a bifunctional organic molecule of significant interest in the field of chemical biology.[1] Its structure, featuring a terminal chloroalkane and a propoxyethoxy ether group, makes it a valuable intermediate in organic synthesis.[1] However, its most prominent application is as a non-fluorescent, cell-permeable blocker for the HaloTag protein system. This guide provides a comprehensive overview of its fundamental properties, synthesis, and its primary application in advanced cellular imaging techniques.
Chemical and Physical Properties
The following tables summarize the known chemical and physical properties of 1-Chloro-6-(2-propoxyethoxy)hexane. It is important to note that while some data is experimentally derived, many of the physical properties are computationally predicted.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-Chloro-6-(2-propoxyethoxy)hexane | |
| CAS Number | 1344318-47-3 | |
| Molecular Formula | C₁₁H₂₃ClO₂ | [2] |
| Molecular Weight | 222.75 g/mol | [2] |
| InChI Key | FMQNSOOEPBBQPW-UHFFFAOYSA-N | |
| SMILES | CCCOCCOCCCCCCCl | [2] |
| Physical Form | Clear Liquid | [3] |
| Purity | ≥95-98% (as commercially available) | [3][4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 3.2288 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 11 | [2] |
Synthesis and Spectroscopic Data
Synthesis Methodology: Williamson Ether Synthesis
The most logical and widely practiced method for the synthesis of 1-Chloro-6-(2-propoxyethoxy)hexane is the Williamson ether synthesis.[1] This reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.
General Experimental Protocol:
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Alkoxide Formation: 2-Propoxyethanol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This deprotonates the alcohol, forming the sodium 2-propoxyethoxide.
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Nucleophilic Substitution: 1,6-Dichlorohexane is added to the solution containing the alkoxide. The 2-propoxyethoxide ion then acts as a nucleophile, attacking one of the primary carbons of 1,6-dichlorohexane and displacing a chloride ion in an Sₙ2 reaction. The use of a molar excess of 1,6-dichlorohexane can favor monosubstitution.
-
Workup and Purification: The reaction mixture is quenched with water to destroy any unreacted base. The organic product is then extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 1-Chloro-6-(2-propoxyethoxy)hexane.
Caption: General workflow for the synthesis of 1-Chloro-6-(2-propoxyethoxy)hexane.
Spectroscopic Data
Experimental spectroscopic data for 1-Chloro-6-(2-propoxyethoxy)hexane is not widely published. However, computational methods can provide predicted spectral features.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), the ethoxy and hexane chain methylene groups (multiplets), and a triplet for the methylene group adjacent to the chlorine atom. |
| ¹³C NMR | Distinct signals for each of the 11 carbon atoms in the molecule. |
| IR Spectroscopy | C-H stretching (alkyl) around 2850-2960 cm⁻¹, C-O-C stretching (ether) around 1090-1150 cm⁻¹, and CH₂ rocking around 720-750 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Application in HaloTag Technology
The primary and most significant application of 1-Chloro-6-(2-propoxyethoxy)hexane is as a non-fluorescent blocker in pulse-chase experiments utilizing HaloTag technology.[5] HaloTag is a modified bacterial enzyme that forms a covalent bond with synthetic ligands, allowing for the study of protein trafficking, synthesis, and degradation.[5]
In a typical pulse-chase experiment, pre-existing HaloTag-fused proteins are first "blocked" or saturated with the non-fluorescent 1-Chloro-6-(2-propoxyethoxy)hexane. Subsequently, a fluorescently labeled HaloTag ligand is introduced, which will then only bind to newly synthesized HaloTag-fusion proteins. This allows for the specific visualization and quantification of protein synthesis.[5]
Experimental Protocol: Blocking HaloTag with 1-Chloro-6-(2-propoxyethoxy)hexane
The following is a general protocol for using 1-Chloro-6-(2-propoxyethoxy)hexane (often abbreviated as CPXH) to block HaloTag in living cells, based on published research.[5][6]
-
Cell Culture and Transfection: Culture cells of interest (e.g., HEK293 cells or primary neurons) under standard conditions. Transfect the cells with a vector encoding the HaloTag-fusion protein of interest.
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Preparation of Blocking Solution: Prepare a stock solution of 1-Chloro-6-(2-propoxyethoxy)hexane in DMSO (e.g., 10 mM).[6] Dilute the stock solution in cell culture media to the desired working concentration.
-
Blocking Step: Treat the cells expressing the HaloTag-fusion protein with 1-Chloro-6-(2-propoxyethoxy)hexane at a concentration of 5-10 µM for 30 minutes.[5] This is the "chase" phase where existing proteins are blocked.
-
Washing: Wash the cells with fresh cell culture media to remove the excess blocking agent.
-
Labeling of Newly Synthesized Proteins: Add a fluorescent HaloTag ligand to the cells to label the newly synthesized proteins. This is the "pulse" phase.
-
Imaging: After an appropriate incubation period with the fluorescent ligand, wash the cells and proceed with imaging using fluorescence microscopy.
Caption: A typical experimental workflow for pulse-chase labeling using HaloTag.
Signaling Pathways
1-Chloro-6-(2-propoxyethoxy)hexane does not directly participate in or modulate any known signaling pathways. Its role is to facilitate the study of proteins that are part of signaling pathways. By enabling the specific tracking of newly synthesized proteins, researchers can investigate how the synthesis of key signaling components (e.g., receptors, kinases, transcription factors) is regulated in response to various stimuli or in different disease states.
Safety and Handling
Table 4: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source:
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store at room temperature in a tightly sealed container.[2]
Conclusion
1-Chloro-6-(2-propoxyethoxy)hexane is a specialized chemical tool with a crucial role in modern cell biology research. Its ability to act as an efficient and non-toxic blocker for the HaloTag system provides researchers with a powerful method to study the dynamics of protein synthesis in living cells. While detailed information on its synthesis and experimental physical properties is limited, its application in pulse-chase labeling experiments is well-documented and continues to contribute to a deeper understanding of complex biological processes.
References
- 1. 1-Chloro-6-(2-propoxyethoxy)hexane | 1344318-47-3 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Chloro-6-(2-propoxyethoxy)hexane | CymitQuimica [cymitquimica.com]
- 4. 1-Chloro-6-(2-propoxyethoxy)hexane | CymitQuimica [cymitquimica.com]
- 5. A non-fluorescent HaloTag blocker for improved measurement and visualization of protein synthesis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-fluorescent HaloTag blocker for improved... | F1000Research [f1000research.com]
